2,3-Di-sec-butyl-1,1'-biphenyl
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Overview
Description
2,3-Di-sec-butyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of sec-butyl groups at the 2 and 3 positions of the biphenyl structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-sec-butyl-1,1’-biphenyl can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2,3-Di-sec-butyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Di-sec-butyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated biphenyl compounds.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
2,3-Di-sec-butyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block for more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Di-sec-butyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups at the 4 and 4’ positions.
3,3’-Di-tert-butyl-5,5’,6,6’-tetramethyl-1,1’-biphenyl-2,2’-diol: A biphenyl compound with tert-butyl and methyl groups.
Uniqueness
2,3-Di-sec-butyl-1,1’-biphenyl is unique due to the specific positioning of the sec-butyl groups, which can influence its chemical reactivity and physical properties. This distinct structure can result in different interactions and applications compared to other biphenyl derivatives.
Properties
CAS No. |
79725-05-6 |
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Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2-di(butan-2-yl)-3-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-5-15(3)18-13-10-14-19(20(18)16(4)6-2)17-11-8-7-9-12-17/h7-16H,5-6H2,1-4H3 |
InChI Key |
KIXIEZIQDXHGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC(=C1C(C)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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